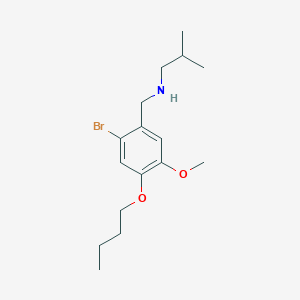![molecular formula C22H28BrN3O3 B283374 N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine can modulate the release of several neurotransmitters, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA). This modulation can lead to changes in mood, appetite, and sleep, which are all regulated by the 5-HT2C receptor.
Biochemical and Physiological Effects
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has been shown to have several biochemical and physiological effects, particularly in the brain. Studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine can increase the release of dopamine and norepinephrine in certain brain regions, leading to increased mood and alertness. N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has also been shown to decrease the release of GABA, which can lead to increased anxiety and decreased sleep.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has several advantages for lab experiments, including its high selectivity for the 5-HT2C receptor and its ability to cross the blood-brain barrier. However, N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine also has several limitations, including its relatively low potency and its potential off-target effects on other serotonin receptor subtypes.
Future Directions
Several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine include further investigation of its potential therapeutic applications in the treatment of anxiety, depression, and obesity. Additionally, future studies could focus on the development of more potent and selective compounds that target the 5-HT2C receptor. Finally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine and its potential off-target effects on other serotonin receptor subtypes.
Conclusion
In conclusion, N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of the 5-HT2C receptor has been shown to have several biochemical and physiological effects, particularly in the brain. While N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine involves several chemical steps, including the reaction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with 4-(4-acetyl-1-piperazinyl)aniline in the presence of a base, followed by reduction and further reaction with N-bromoacetyl-3-methoxyaniline. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has also been studied for its potential use in the treatment of obesity, as it has been shown to decrease food intake and body weight in animal models.
properties
Molecular Formula |
C22H28BrN3O3 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
1-[4-[4-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28BrN3O3/c1-4-29-21-14-17(13-20(23)22(21)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3 |
InChI Key |
LXEJCXAYIYVSJQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)


![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283308.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)